6-氨基-2-巯基苯并噻唑

描述

Synthesis Analysis

The synthesis of 6-Amino-2-mercaptobenzothiazole and its derivatives involves several methods, including organotin(IV) derivatives synthesis with heterocyclic thioamides and the use of carbon disulfide in a tandem reaction with o-haloaniline derivatives. For instance, a DBU-promoted tandem reaction of o-haloanilines and carbon disulfide has been developed to afford 2-mercaptobenzothiazole derivatives in good to excellent yields (Wang et al., 2011).

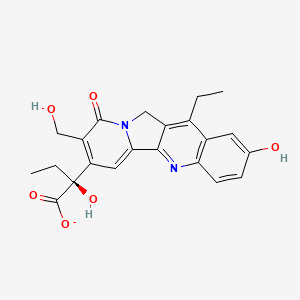

Molecular Structure Analysis

The molecular structure of 6-Amino-2-mercaptobenzothiazole and its derivatives has been characterized by various spectroscopic techniques including FT-IR, NMR, and X-ray diffraction. The crystal structures reveal a distorted octahedral geometry around tin(IV) in certain derivatives, illustrating the complex's molecular structure and bonding (Xanthopoulou et al., 2003).

Chemical Reactions and Properties

6-Amino-2-mercaptobenzothiazole participates in various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. For example, novel derivatives of 6-amino-2-phenylbenzothiazole have been synthesized, showing cytostatic activities against malignant human cell lines (Racané et al., 2006). Additionally, its derivatives have been used as selective adsorbents for the preconcentration of gold, platinum, and palladium, demonstrating the compound's chemical versatility and applicability in analytical chemistry (Pu et al., 1998).

Physical Properties Analysis

The physical properties of 6-Amino-2-mercaptobenzothiazole derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. While specific studies on the physical properties of 6-Amino-2-mercaptobenzothiazole itself were not highlighted, the synthesis and characterization of its derivatives provide insights into the physical aspects that govern their use in material science and chemistry.

Chemical Properties Analysis

The chemical properties of 6-Amino-2-mercaptobenzothiazole, including its reactivity with different chemical agents, ability to form complexes, and its role as a ligand in coordination chemistry, have been extensively studied. Its derivatives exhibit a range of biological activities, and their synthesis and structural characterization have contributed to our understanding of their chemical behavior (Xanthopoulou et al., 2007).

科学研究应用

抗微生物剂: 6A2MBT衍生物,如2-巯基-1,3-苯并噻唑异构体,已在体外显示出显著的抗菌和抗真菌活性。这些化合物,特别是在6位有大的取代基的化合物,表现出高抗真菌活性 (Defrenza等,2015)。

酶抑制剂: 6A2MBT的氨甲基和烷氧甲基衍生物已被研究其对乙酰胆碱酯酶(AChE)、丁酰胆碱酯酶(BChE)和碳酸酐酶I和II的抑制作用。这些衍生物显示出显著的抑制作用,Ki值在特定范围内 (Gulcin et al., 2017)。

抗真菌活性: 6A2MBT的某些衍生物,如6-氨基-2-正戊硫基苯并噻唑,已显示出对白念珠菌的酵母样形式的有效抑制,表明其在抗真菌应用中具有潜力 (Kuchta et al., 1989)。

食品工业中的酶抑制: 相关化合物2-巯基苯并噻唑已被发现是香蕉多酚氧化酶的有效抑制剂,表明其在食品加工中延缓底物氧化的效用 (Palmer & Roberts, 1967)。

电化学传感器: 金-6-氨基-2-巯基苯并噻唑(Au-6A2MBT)已被用于开发用于检测药品样品中多巴胺的传感器,展示了其在分析化学中的应用 (Shervedani et al., 2010)。

抗白念珠菌活性: 一些6A2MBT衍生物对白念珠菌菌株显示出显著活性,比如2-巯基苯并噻唑等标准化合物的活性更好 (Bujdáková等,1993)。

药理学特性: 包括6A2MBT在内的2-巯基苯并噻唑被报道具有各种生物活性,如抗微生物、抗结核、抗炎和抗肿瘤活性等 (Azam & Suresh, 2012)。

缓蚀剂: 它已被用作铝和铜等金属的缓蚀剂,保护它们免受腐蚀环境中的降解 (Zheludkevich et al., 2005)。

防污剂: 6A2MBT已被评估其在层状双氢氧化物结构中固定时的抗菌效果,具有在防污和防腐蚀涂层中的潜在应用 (Kuznetsova等,2017)。

植物吸收和代谢: 对MBT植物吸收和代谢动力学进行了研究,揭示了其在植物中转化为各种代谢物,这对水的再利用和食品安全有着重要意义 (LeFevre et al., 2016)。

作用机制

Target of Action

6-Amino-2-mercaptobenzothiazole is a benzothiazole derivative, a class of compounds known for their high biological and pharmacological activity Benzothiazole derivatives have been reported as potent mechanism-based inhibitors of several enzymes like acyl coenzyme a cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin d, and c-jun n-terminal kinases .

Mode of Action

It is known that benzothiazole derivatives interact with their targets, leading to changes in the function of these targets . The presence of the amino and mercapto groups in the 6-Amino-2-mercaptobenzothiazole molecule may enhance its reactivity, allowing it to interact effectively with its targets .

Biochemical Pathways

Given the broad biological activity of benzothiazole derivatives, it can be inferred that multiple pathways could be affected .

Pharmacokinetics

Its molecular weight (18227 g/mol) and its solubility might influence its bioavailability .

Result of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many chemical compounds .

安全和危害

未来方向

Benzothiazoles, including 2-amino and 2-mercapto substituted benzothiazoles, are biologically active and industrially demanded compounds . They are considered promising for the development of new drugs and materials . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

属性

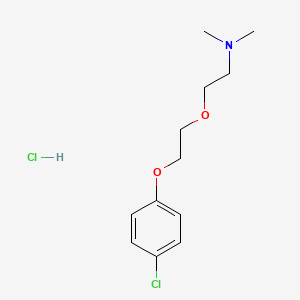

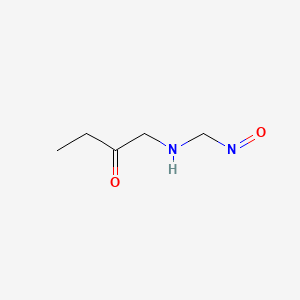

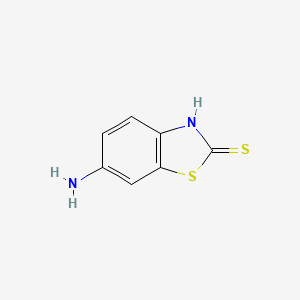

IUPAC Name |

6-amino-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPNFKLUBIKHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064703 | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7442-07-1 | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7442-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007442071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzothiazolethione, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminobenzothiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the notable electrochemical properties of 6-Amino-2-mercaptobenzothiazole and how are they being utilized?

A1: 6-Amino-2-mercaptobenzothiazole (6A2MBT) readily forms self-assembled monolayers (SAMs) on gold surfaces. [] These SAMs exhibit notable electrochemical properties, particularly their ability to detect dopamine. Research shows that a gold electrode modified with a 6A2MBT SAM demonstrates an "antifouling" property against dopamine oxidation products. [] This resistance to fouling allows for the construction of a sensitive and reliable sensor for dopamine, as demonstrated by its successful application in quantifying dopamine within pharmaceutical samples. []

Q2: Beyond dopamine sensing, what other applications are being explored for 6-Amino-2-mercaptobenzothiazole based on its material properties?

A2: 6-Amino-2-mercaptobenzothiazole exhibits promising curing properties when combined with chloroprene-methacrylic acid copolymers. [] Studies have shown that its incorporation leads to significant enhancement in tensile strength of the resulting films, reaching up to 4000 psi after a 14-day curing period. [] This highlights its potential in developing high-performance polymeric materials for demanding applications, such as those encountered in aircraft construction. []

Q3: What is the structural characterization of 6-Amino-2-mercaptobenzothiazole?

A3: While the provided research excerpts don't explicitly detail the molecular formula or weight of 6A2MBT, they highlight its structure as a benzothiazole derivative with an amino group at the 6th position and a mercapto group at the 2nd position. [, ] This specific arrangement contributes to its ability to form stable self-assembled monolayers on gold surfaces and its curing properties in specific polymer blends. Further investigation into publicly available databases and literature would be necessary for a comprehensive spectroscopic data analysis.

Q4: Are there any computational studies exploring the structure-activity relationship of 6-Amino-2-mercaptobenzothiazole and its derivatives?

A4: While the provided research excerpts focus primarily on experimental findings, one study mentions the use of Quantitative Structure-Activity Relationship (QSAR) models to investigate the growth-stimulating effects of 6-Amino-2-mercaptobenzothiazole derivatives on domestic animals. [] This suggests that computational chemistry techniques are being employed to understand and predict the biological activity of this compound class. Further research into the specific QSAR models utilized and their findings would be valuable.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Hexadecanoyloxy)-3-[(hydroxy{2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethoxy}phosphoryl)oxy]propyl hexadecanoate](/img/structure/B1196002.png)